3-Fluoro-4-(thiophen-2-YL)phenol
Overview
Description
3-Fluoro-4-(thiophen-2-YL)phenol is an aromatic compound that features a fluorine atom, a thiophene ring, and a phenol group. This compound is of interest due to its unique structural properties, which combine the characteristics of fluorinated aromatics and thiophene derivatives. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Biochemical Pathways
The compound’s potential role in sm cross-coupling reactions suggests it may influence carbon–carbon bond formation processes .
Result of Action
Its potential role in sm cross-coupling reactions suggests it may influence the formation of carbon–carbon bonds .
Action Environment
The compound’s potential use in sm cross-coupling reactions suggests that reaction conditions may play a significant role .
Biochemical Analysis
Cellular Effects
3-Fluoro-4-(thiophen-2-yl)phenol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to impact voltage-gated sodium channels, which play a crucial role in cell signaling . Additionally, the compound may affect gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. For example, thiophene derivatives have been shown to have a threshold effect, where a certain dosage is required to achieve the desired therapeutic outcome . Exceeding this threshold can lead to toxicity and adverse effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Thiophene derivatives are known to undergo metabolic transformations, leading to the formation of metabolites that can have different biochemical properties . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Thiophene derivatives have been shown to interact with specific transporters, influencing their localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiophene derivatives have been reported to localize in various subcellular compartments, influencing their biochemical properties and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a fluorinated phenol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-4-(thiophen-2-YL)phenol may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(thiophen-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of various substituted phenols and thiophenes.
Scientific Research Applications
3-Fluoro-4-(thiophen-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-YL)phenol: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
3-Fluoro-4-(pyridin-2-YL)phenol: Contains a pyridine ring instead of a thiophene ring, leading to different electronic and steric effects.
3-Fluoro-4-(furan-2-YL)phenol: Features a furan ring, which can alter its reactivity and interaction with biological targets.
Uniqueness
3-Fluoro-4-(thiophen-2-YL)phenol is unique due to the combination of a fluorine atom, a thiophene ring, and a phenol group. This combination imparts distinct electronic properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-thiophen-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSELTYZHTQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684078 | |
Record name | 3-Fluoro-4-(thiophen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-39-6 | |
Record name | 3-Fluoro-4-(thiophen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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